molecular formula C10H13FN2O2 B6191044 2-fluoro-4-methylbenzene-1-carboximidamide, acetic acid CAS No. 2648945-97-3

2-fluoro-4-methylbenzene-1-carboximidamide, acetic acid

Cat. No.: B6191044
CAS No.: 2648945-97-3
M. Wt: 212.2
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Description

2-fluoro-4-methylbenzene-1-carboximidamide, acetic acid is a chemical compound with the molecular formula C10H13FN2O2. This compound is notable for its unique structure, which includes a fluorine atom, a methyl group, and a carboximidamide group attached to a benzene ring, along with an acetic acid moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-methylbenzene-1-carboximidamide, acetic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzonitrile and acetic acid.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-methylbenzene-1-carboximidamide, acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the carboximidamide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium methoxide (NaOCH3), ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: May produce amines or alcohols.

    Substitution: Results in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

2-fluoro-4-methylbenzene-1-carboximidamide, acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-fluoro-4-methylbenzene-1-carboximidamide, acetic acid exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Interference with signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4-methylbenzoic acid: Similar structure but lacks the carboximidamide group.

    4-methylbenzene-1-carboximidamide: Similar structure but lacks the fluorine atom.

    2-fluoro-4-methylbenzamide: Similar structure but with an amide group instead of carboximidamide.

Uniqueness

2-fluoro-4-methylbenzene-1-carboximidamide, acetic acid is unique due to the presence of both a fluorine atom and a carboximidamide group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2648945-97-3

Molecular Formula

C10H13FN2O2

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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